(2E)-N-Hydroxy-3-phenyl-2-propenimidamide
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Overview
Description
(2E)-N’-hydroxy-3-phenylprop-2-enimidamide is an organic compound characterized by the presence of a hydroxy group, a phenyl group, and an imidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N’-hydroxy-3-phenylprop-2-enimidamide typically involves the reaction of 3-phenylprop-2-enal with hydroxylamine under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired imidamide.
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Step 1: Formation of Oxime
Reactants: 3-phenylprop-2-enal, hydroxylamine hydrochloride
Conditions: Acidic medium (e.g., hydrochloric acid), room temperature
Reaction: [ \text{C}_6\text{H}_5\text{CH=CHCHO} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{CH=CHCH=N-OH} + \text{H}_2\text{O} ]
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Step 2: Conversion to Imidamide
Reactants: Oxime, ammonium acetate
Conditions: Heating, solvent (e.g., ethanol)
Reaction: [ \text{C}_6\text{H}_5\text{CH=CHCH=N-OH} + \text{NH}_4\text{OAc} \rightarrow \text{C}_6\text{H}_5\text{CH=CHC(NH_2)=NOH} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of (2E)-N’-hydroxy-3-phenylprop-2-enimidamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N’-hydroxy-3-phenylprop-2-enimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The imidamide group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Formation of 3-phenylprop-2-enone
Reduction: Formation of 3-phenylprop-2-enamine
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
(2E)-N’-hydroxy-3-phenylprop-2-enimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N’-hydroxy-3-phenylprop-2-enimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and imidamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-phenylprop-2-enal: Similar structure but lacks the hydroxy and imidamide groups.
(2E)-N’-hydroxy-3-phenylprop-2-enamide: Similar structure but with an amide group instead of an imidamide group.
Uniqueness
(2E)-N’-hydroxy-3-phenylprop-2-enimidamide is unique due to the presence of both a hydroxy group and an imidamide group, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H10N2O |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
(E)-N'-hydroxy-3-phenylprop-2-enimidamide |
InChI |
InChI=1S/C9H10N2O/c10-9(11-12)7-6-8-4-2-1-3-5-8/h1-7,12H,(H2,10,11)/b7-6+ |
InChI Key |
OGHDWBUBSDXIRB-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=NO)N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=NO)N |
Origin of Product |
United States |
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